Selectivity Profile: ZL0420's BRD4 Preference vs. RVX-208's BD2-Only Bias
ZL0420 demonstrates balanced nanomolar inhibition of both BRD4 bromodomains, a profile distinct from BD2-selective inhibitors like RVX-208 (Apabetalone). ZL0420 inhibits BRD4 BD1 with an IC₅₀ of 27 nM and BD2 with an IC₅₀ of 32 nM [1]. In contrast, RVX-208 exhibits approximately 170-fold selectivity for BD2 (IC₅₀ = 0.510 μM) over BD1 . This fundamental difference in domain targeting means ZL0420 modulates BRD4 through simultaneous engagement of both bromodomains, while RVX-208 primarily impacts BD2-dependent functions.
| Evidence Dimension | BRD4 Bromodomain Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | BRD4 BD1: 27 nM; BRD4 BD2: 32 nM |
| Comparator Or Baseline | RVX-208 (Apabetalone): BRD4 BD2 IC₅₀ = 510 nM; BD1 IC₅₀ not determined due to low potency, reported as ~170-fold selectivity |
| Quantified Difference | ZL0420 is ~19-fold more potent at BD2 (32 nM vs. 510 nM) and potently inhibits BD1 (27 nM), a domain RVX-208 minimally engages. |
| Conditions | Cell-free biochemical assays (TR-FRET) for BRD4 bromodomains. |
Why This Matters
Projects requiring blockade of both BRD4 bromodomains must avoid BD2-selective tools; ZL0420 provides dual-domain coverage absent in RVX-208.
- [1] Liu Z, Wang P, Chen H, et al. Discovery of potent and selective BRD4 inhibitors capable of blocking TLR3-induced acute airway inflammation. Eur J Med Chem. 2018;151:450-461. View Source
